c-ABL-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
c-ABL-IN-6 is a small molecule inhibitor targeting the Abelson (ABL) family of non-receptor tyrosine kinases, specifically c-Abl. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and certain cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of c-ABL-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
c-ABL-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
c-ABL-IN-6 has a wide range of scientific research applications:
Chemistry: Used as a tool to study kinase activity and inhibition.
Biology: Investigates the role of c-Abl in cellular processes such as apoptosis and cell cycle regulation.
Industry: Utilized in the development of new drugs and therapeutic strategies.
作用機序
c-ABL-IN-6 exerts its effects by inhibiting the kinase activity of c-Abl. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways involved in cell proliferation, survival, and apoptosis. The molecular targets include the ATP-binding site of the kinase domain, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
類似化合物との比較
Similar Compounds
Imatinib: Another c-Abl inhibitor used primarily in the treatment of chronic myeloid leukemia.
Nilotinib: A second-generation c-Abl inhibitor with improved efficacy and reduced resistance.
Dasatinib: A multi-targeted kinase inhibitor that also targets c-Abl.
Uniqueness
c-ABL-IN-6 is unique due to its specific binding affinity and selectivity for c-Abl, making it a valuable tool for studying the precise role of this kinase in various diseases.
特性
分子式 |
C27H21F3N6O2 |
---|---|
分子量 |
518.5 g/mol |
IUPAC名 |
N-[2-methyl-5-[[3-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C27H21F3N6O2/c1-15-3-4-17(10-23(15)35-26(38)19-7-16-5-6-31-24(16)32-12-19)25(37)34-22-9-18(20-13-33-36(2)14-20)8-21(11-22)27(28,29)30/h3-14H,1-2H3,(H,31,32)(H,34,37)(H,35,38) |
InChIキー |
NFELFPPKXNAKDQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C3=CN(N=C3)C)NC(=O)C4=CN=C5C(=C4)C=CN5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。